2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester
Overview
Description
“2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester” is a chemical compound with the molecular formula C14H24O4 . It is also known by other names such as “2-ethylhexyl 3-prop-2-enoyloxypropanoate” and "3-[(2-Ethylhexyl)oxy]-3-oxopropyl acrylate" . The molecular weight of this compound is 256.34 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3
. The Canonical SMILES representation is CCCCC(CC)COC(=O)CCOC(=O)C=C
. The molecule has 12 rotatable bonds . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 261 . The exact mass and the monoisotopic mass of the compound are both 256.16745924 g/mol . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Flavor and Fragrance Industry
Chemical Name: 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester
Overview: Octinoxate has a fruity odor and is occasionally employed in the flavor and fragrance industry.
Applications:These are just a few of the diverse applications of these compounds. Researchers continue to explore their potential in various fields, including pharmaceuticals, materials science, and environmental protection . If you need further information or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
2-ethylhexyl 3-prop-2-enoyloxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKBNSBIIBIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619594 | |
Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester | |
CAS RN |
173481-20-4 | |
Record name | 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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